molecular formula C15H21NO4 B1374122 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid CAS No. 683219-04-7

3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid

Cat. No.: B1374122
CAS No.: 683219-04-7
M. Wt: 279.33 g/mol
InChI Key: RPHRJSPXJCPPIP-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is a chiral, Boc-protected amino acid derivative. Its structure features a tert-butoxycarbonyl (Boc) group, a common protecting group for amines in organic synthesis, attached to a β-amino acid backbone with a methyl substituent at the C2 position and a phenyl ring at the C3 position. This compound is utilized in peptide chemistry and drug development due to its stability under acidic conditions and compatibility with solid-phase synthesis protocols . The phenyl group introduces steric bulk and aromaticity, influencing solubility and reactivity in coupling reactions .

Properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHRJSPXJCPPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation typically involves starting from the corresponding amino acid or its ester derivative, followed by Boc protection of the amino group using di-tert-butyl dicarbonate (Boc2O) under controlled conditions. The key steps include:

The Boc protection is generally performed in a suitable solvent such as dichloromethane, tetrahydrofuran (THF), or alcohols (methanol, ethanol), often in the presence of a base (e.g., triethylamine) to neutralize the acid generated during the reaction.

Detailed Synthetic Procedure (Based on Patent WO2012117417A1 Adapted for Similar Compounds)

Though the patent WO2012117417A1 specifically describes a closely related compound (2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid), the methodology provides insights applicable to the preparation of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid:

Step Description Conditions Notes
1 Preparation of amino acid ester (e.g., ethyl ester) from amino acid hydrochloride salt Reaction in absolute ethanol with sulfuric acid, 45-55°C, 7-8 hours Ensures formation of ester for further modification
2 Boc protection of amino group Reaction with di-tert-butyl dicarbonate (Boc2O) in organic solvent (e.g., dichloromethane, THF) at 0-35°C Base such as triethylamine added to neutralize acid
3 Benzylation (if applicable for related derivatives) Use of sodium hydride and benzyl bromide in alcohol or ketone solvents at 0-35°C Optional step for protective group modifications
4 De-esterification Hydrolysis with aqueous base (LiOH, NaOH, KOH) at room temperature or 0-35°C Converts ester back to acid form
5 Purification and isolation Solvent extraction, drying with anhydrous sodium sulfate, concentration, and anti-solvent precipitation Anti-solvent typically hydrocarbon solvent (C6-C8)

This sequence ensures high purity and yield of the Boc-protected amino acid derivative. The use of mild conditions and readily available reagents makes the process industrially viable.

Boc Protection Specifics

  • Reagents: Di-tert-butyl dicarbonate (Boc2O)
  • Solvents: Dichloromethane, THF, or alcohols (methanol, ethanol)
  • Temperature: Typically 0°C to room temperature (25°C) to avoid side reactions
  • Reaction Time: 1–4 hours depending on scale and solvent
  • Base: Triethylamine or sodium bicarbonate to scavenge generated acid

The Boc protection step is critical to prevent unwanted reactions on the amino group during subsequent synthetic steps. The tert-butoxycarbonyl group is stable under neutral and basic conditions but can be removed under acidic conditions when desired.

Analytical and Purification Techniques

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2-methyl-3-phenylpropanoic acid or ester
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc2O)
Solvents Dichloromethane, THF, methanol, ethanol
Base for Boc Protection Triethylamine or sodium bicarbonate
Temperature Range 0°C to 35°C
Reaction Time 1–8 hours (varies by step)
Purification Methods HPLC monitoring, solvent extraction, drying, anti-solvent precipitation
Yield Typically high (exact yields vary by protocol)

Research Findings and Practical Notes

  • The Boc protection method using Boc2O is well-established and provides a reliable route to protect the amino group without racemization or side reactions.
  • Mild reaction conditions preserve the stereochemistry of the chiral centers.
  • The use of non-hazardous solvents and bases enhances the safety and environmental profile of the synthesis.
  • Purification by solvent extraction and anti-solvent precipitation yields a product suitable for further synthetic applications, including peptide synthesis and pharmaceutical intermediates.
  • Analytical methods such as HPLC and NMR are essential to confirm the purity and identity of the compound at each stage.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA), yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Deprotection: The major product is the free amine, 2-methyl-3-phenylpropanoic acid.

    Substitution: The products depend on the specific reagents used in the reaction.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis

The tert-butoxycarbonyl (Boc) group is widely used as a protecting group in peptide synthesis. The compound serves as an intermediate in the synthesis of bioactive peptides and pharmaceuticals. Its stability under various reaction conditions allows for selective deprotection, facilitating the construction of complex molecular architectures essential for drug development .

1.2 Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of phenylpropanoic acids, including 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid, exhibit anti-inflammatory and analgesic properties. These compounds are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are widely used for pain relief and inflammation reduction .

Biochemical Applications

2.1 Enzyme Substrate Studies

This compound can serve as a substrate in enzyme kinetics studies, particularly those involving amino acid metabolism. Its structural similarity to natural amino acids allows researchers to investigate enzyme specificity and activity in metabolic pathways .

2.2 Antimicrobial Activity

Studies have shown that phenylpropanoic acid derivatives possess antimicrobial properties, making them potential candidates for developing new preservatives in food and cosmetic industries. The compound's effectiveness against various bacterial strains highlights its utility in formulating antimicrobial agents .

Organic Synthesis Applications

3.1 Building Block for Complex Molecules

In organic synthesis, 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid acts as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry .

3.2 Protecting Group in Synthesis

The Boc group provides a means to protect amine functionalities during multi-step syntheses. This protection strategy is crucial when synthesizing compounds that require multiple functional group transformations without interference from reactive amines .

Case Studies and Research Findings

Study Focus Findings
Study on Biodegradation of PhenylpropanoidsInvestigated the metabolic pathways of 3-phenylpropanoic acid derivativesHighlighted the role of specific bacterial strains in mineralizing phenylpropanoic acids, demonstrating potential environmental applications
Antimicrobial Activity AssessmentEvaluated the efficacy of phenylpropanoic acid derivativesFound significant antimicrobial activity against multiple bacterial strains, suggesting potential use as preservatives
Synthesis of Bioactive PeptidesExplored the application of Boc-protected amino acidsDemonstrated effective peptide synthesis using 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid as an intermediate

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and structurally analogous Boc-protected amino acids.

Table 1: Comparative Analysis of Boc-Protected Amino Acid Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties CAS Number References
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid C₁₆H₂₁NO₄ 291.34 C2-methyl, C3-phenyl High hydrophobicity; steric hindrance limits coupling efficiency Not explicitly listed
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C₉H₁₇NO₄ 203.24 C2-methyl Lower steric bulk; higher aqueous solubility 16948-10-0
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid C₁₄H₁₉NO₄ 265.31 C2-phenyl (R-configuration) Enantiomer-specific activity in peptide chains; moderate solubility MFCD11052912
(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-2-hydroxypropanoic acid C₁₅H₂₅NO₅ 299.37 C3-cyclohexyl, C2-hydroxy Enhanced rigidity; cyclohexyl group improves metabolic stability EN300-51665517
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid C₁₀H₁₅N₃O₄ 241.24 C3-diazirinyl Photoaffinity labeling applications; reactive diazirine group Not listed

Structural and Functional Insights

Steric and Electronic Effects: The C3-phenyl group in the target compound increases hydrophobicity compared to non-aromatic analogs like 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid . This reduces solubility in polar solvents but enhances lipid membrane permeability, critical for prodrug design . Cyclohexyl-substituted analogs (e.g., (2R,3S)-3-Boc-amino-3-cyclohexyl-2-hydroxypropanoic acid) exhibit improved metabolic stability due to reduced oxidative metabolism of the cyclohexane ring compared to phenyl .

Enantiomeric Specificity: The (R)-enantiomer of 3-Boc-amino-2-phenylpropanoic acid shows distinct coupling behavior in peptide synthesis compared to its (S)-counterpart, as stereochemistry affects enzyme recognition in bioactive peptides .

Reactivity in Synthesis: Diazirinyl derivatives (e.g., 2-Boc-amino-3-diazirinylpropanoic acid) are specialized for photo-crosslinking studies, unlike the target compound, which is tailored for standard peptide elongation .

Solubility and Stability: The C2-hydroxy group in (2R,3S)-3-Boc-amino-3-cyclohexyl-2-hydroxypropanoic acid introduces hydrogen-bonding capacity, improving solubility in aqueous-organic mixtures compared to the purely hydrophobic phenyl derivative .

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid, also known as Boc-amino acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is C15H21NO5C_{15}H_{21}NO_5. It features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, inhibitors of tryptophan hydroxylase (TPH1) have been studied for their role in managing obesity and fatty liver disease by regulating serotonin levels in peripheral tissues .
  • Interaction with Receptors : The presence of the phenyl group suggests potential interactions with various receptors, including those involved in cancer metastasis and angiogenesis. Compounds designed to target MMP2 and integrins have shown promise in inhibiting cancer cell migration .

Therapeutic Applications

  • Obesity Management : Inhibitors like 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid may contribute to weight management strategies by modulating lipid metabolism and adipocyte differentiation .
  • Cancer Therapy : The compound's ability to inhibit enzymes related to cancer progression positions it as a potential therapeutic agent in oncology. Its structural characteristics may allow it to function as a multitarget drug, affecting multiple pathways involved in tumor growth and metastasis .

Case Study 1: TPH1 Inhibition

A study focused on the synthesis of TPH1 inhibitors demonstrated that modifications on the core structure significantly affected their biological activity. The most potent inhibitor showed an IC50 value of 37 nM, highlighting the importance of structural optimization in drug design .

Case Study 2: Cancer Metastasis

Research into tyrosine-derived peptidomimetics revealed that compounds similar to 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid could effectively inhibit MMP2 activity. These compounds exhibited IC50 values in the micromolar range, indicating their potential as anticancer agents .

Table 1: Biological Activity Summary

Compound NameTargetMechanism of ActionIC50 Value (µM)
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acidTPH1Inhibition of serotonin synthesis0.037
Tyrosine-derived peptidomimeticMMP2Inhibition of tumor invasionMicromolar range

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC15H21NO5
Molecular Weight293.34 g/mol
SolubilitySoluble in DMSO
LogP3.12

Q & A

Q. Advanced Purification Strategy

  • Extraction : After synthesis, partition the crude product between water and ethyl acetate to remove polar impurities .
  • Chromatography : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) for high-resolution separation. This method resolves diastereomers or Boc-deprotection byproducts .
    Data Contradiction Note : Some protocols omit purification for intermediates (e.g., carboxylic acid isolation via acidification) , while others mandate HPLC . Validate purity via LC-MS before proceeding.

What analytical techniques confirm the compound’s structural integrity?

Q. Basic Characterization Workflow

  • NMR : 1^1H and 13^13C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and chiral centers.
  • LC-MS : Confirm molecular weight ([M+H]+^+ expected at ~306.3 g/mol) and monitor degradation (e.g., Boc loss under acidic conditions) .
    Advanced Tip : Use chiral HPLC to resolve enantiomers, critical for studying stereospecific biological activity .

How does the compound’s stability vary under different storage conditions?

Q. Stability Protocol

  • Short-Term : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis.
  • Long-Term : Lyophilized powder under inert gas (argon) at -80°C retains stability for >2 years .
    Contradiction Alert : Some sources recommend refrigeration (4°C) for lyophilized forms , while others emphasize freezing . Conduct accelerated stability studies (40°C/75% RH for 1 month) to determine optimal conditions.

What safety precautions are critical during handling?

Q. Safety Guidelines

  • Personal Protection : Wear nitrile gloves, lab coats, and goggles. Use fume hoods due to potential respiratory irritants (e.g., DCM) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic solvents with vermiculite .
    Advanced Note : The compound’s MSDS classifies it as a Category 3 irritant (H315/H319). Avoid skin contact even with low concentrations .

How can structural modifications enhance pharmacokinetic properties?

Q. Advanced Design Strategy

  • Prodrug Approaches : Replace the carboxylic acid with ester prodrug moieties (e.g., p-nitrophenyl esters) to improve oral bioavailability. demonstrates successful prodrug synthesis via DCC-mediated coupling .
  • Fluorinated Derivatives : Introducing trifluoromethyl groups (e.g., at the phenyl ring) enhances metabolic stability and target affinity, as seen in related Boc-protected analogs .

What role does the Boc group play in reaction mechanisms?

Mechanistic Insight
The Boc group acts as a temporary amine protector, enabling selective reactions at the carboxyl or methyl groups. For example:

  • Radical Reactions : Under photochemical conditions, the Boc group stabilizes adjacent radicals during cyclization (e.g., cyclobutylidene formation) .
  • Acid Sensitivity : Boc deprotection with TFA (trifluoroacetic acid) generates tert-butyl cations, which can alkylate nucleophilic residues if not quenched properly .

How do chirality and stereochemistry impact biological activity?

Q. Advanced Stereochemical Analysis

  • Enantiomer-Specific Activity : The (S)-enantiomer (CAS 113312-57-5) shows higher binding affinity to amino acid transporters compared to the (R)-form in preclinical models .
  • Resolution Methods : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) to isolate enantiomers .

How to address contradictory data on reaction yields?

Data Contradiction Resolution
Conflicting yields (e.g., 70% vs. 98% in similar protocols) may arise from:

  • Solvent Purity : Trace water in THF reduces LiOH efficiency in ester hydrolysis .
  • Coupling Agents : DCC vs. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) impacts activation kinetics. Validate reagent quality via 1^1H NMR of the active ester intermediate .

What in vitro assays are suitable for evaluating bioactivity?

Q. Advanced Screening Framework

  • Enzyme Inhibition : Test against aminoacyl-tRNA synthetases using fluorescence polarization assays.
  • Cellular Uptake : Use radiolabeled 14^{14}C-carboxylic acid to quantify transport efficiency in cell lines (e.g., HEK293) .
    Validation Note : Include positive controls (e.g., phenylalanine derivatives) to benchmark activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid
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3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid

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